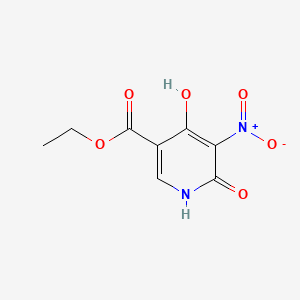

Ethyl 4,6-dihydroxy-5-nitronicotinate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25750. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

ethyl 4-hydroxy-5-nitro-6-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O6/c1-2-16-8(13)4-3-9-7(12)5(6(4)11)10(14)15/h3H,2H2,1H3,(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBTWWCUXSHUDEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC(=O)C(=C1O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20715922 | |

| Record name | Ethyl 4-hydroxy-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20715922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6317-97-1 | |

| Record name | 6317-97-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25750 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-hydroxy-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20715922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 4,6-dihydroxy-5-nitronicotinate (CAS No. 6317-97-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4,6-dihydroxy-5-nitronicotinate, with the CAS number 6317-97-1, is a substituted pyridine derivative of significant interest in medicinal chemistry and synthetic organic chemistry.[1][2][3] Its structure, featuring a dihydroxypyridine core functionalized with a nitro group and an ethyl ester, presents a versatile scaffold for the development of novel therapeutic agents and functional materials. The electron-withdrawing nature of the nitro group and the hydrogen-bonding capabilities of the hydroxyl groups impart unique chemical and physical properties to the molecule, making it a valuable building block for further chemical modifications. This guide provides a comprehensive overview of its synthesis, physicochemical properties, spectroscopic characterization, and potential applications, with a focus on insights relevant to researchers in the field of drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties influence its reactivity, solubility, and formulation characteristics.

| Property | Value | Source |

| CAS Number | 6317-97-1 | [1][2][3] |

| Molecular Formula | C₈H₈N₂O₆ | [1][4] |

| Molecular Weight | 228.16 g/mol | [1][4] |

| Melting Point | 243-246 °C | [1][5] |

| Appearance | Light yellow solid | [6] |

| Purity | Typically >95% | [4] |

| InChI Key | JBTWWCUXSHUDEJ-UHFFFAOYSA-N | [4] |

Synthesis and Mechanism

The primary synthetic route to this compound involves the electrophilic nitration of the precursor, ethyl 4,6-dihydroxynicotinate. This reaction is a classic example of electrophilic aromatic substitution on a heterocyclic ring.

Reaction Scheme:

Caption: Synthesis of this compound.

Causality of Experimental Choices:

The choice of a potent nitrating mixture, fuming nitric acid in concentrated sulfuric acid, is dictated by the electron-rich nature of the dihydroxypyridine ring. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction is initiated at a low temperature (0 °C) to control the exothermic nature of the nitration and to minimize potential side reactions. Allowing the reaction to proceed to room temperature ensures the completion of the substitution.

Detailed Experimental Protocol:

The following protocol is adapted from a similar synthesis of a related compound and is expected to yield the desired product.[6]

-

Preparation: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl 4,6-dihydroxynicotinate in concentrated sulfuric acid. Cool the solution to 0 °C in an ice bath.

-

Nitration: Slowly add fuming nitric acid dropwise to the cooled solution while maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, stir the reaction mixture at 0 °C for one hour, then allow it to warm to room temperature and continue stirring for an additional hour.

-

Work-up: Carefully pour the reaction mixture into ice water with vigorous stirring.

-

Isolation: Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to obtain the crude product.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a light yellow solid.[6]

Spectroscopic Characterization

Definitive identification of this compound is achieved through a combination of spectroscopic techniques.

¹H NMR Spectroscopy:

A proton NMR spectrum in DMSO-d₆ is expected to show the following key signals: a singlet for the aromatic proton on the pyridine ring, a quartet for the methylene protons of the ethyl group, and a triplet for the methyl protons of the ethyl group. Based on data for a closely related structure, the aromatic proton is anticipated to appear around 8.22 ppm, the quartet around 4.31 ppm, and the triplet around 1.29 ppm.[6]

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The spectrum is expected to show distinct signals for the carbonyl carbon of the ester, the aromatic carbons of the pyridine ring (with those bearing hydroxyl and nitro groups shifted accordingly), and the two carbons of the ethyl group.

Mass Spectrometry:

Mass spectrometry will confirm the molecular weight of the compound. An ESI-MS in negative mode is expected to show a peak at m/z 227 [M-H]⁻.[6]

Potential Applications in Drug Discovery and Development

While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. The dihydroxypyridine core is a known pharmacophore, and the introduction of a nitro group can modulate the electronic properties and metabolic stability of a molecule.

As a Synthetic Intermediate:

The true value of this compound for drug development professionals likely lies in its utility as a versatile synthetic intermediate. The functional groups present offer multiple handles for chemical modification.

Caption: Potential reaction pathways for derivatization.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, which can then be further functionalized through acylation, alkylation, or sulfonylation to introduce diverse substituents.

-

Modification of the Hydroxyl Groups: The hydroxyl groups can be alkylated or acylated to modulate the compound's lipophilicity and pharmacokinetic properties.

-

Transformation of the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, a key functional group for introducing amide bonds via coupling with various amines, or for forming other ester derivatives.

The strategic modification of these functional groups allows for the generation of a library of derivatives that can be screened for a wide range of biological activities. The core dihydroxynitropyridine scaffold has been explored for activities including, but not limited to, larvicidal agents and other therapeutic areas.[7][8]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is intended for laboratory research use only.[4] A comprehensive Safety Data Sheet (SDS) should be consulted before use for detailed information on hazards, handling, and disposal.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis from readily available starting materials, coupled with the presence of multiple modifiable functional groups, makes it an attractive scaffold for the development of novel compounds. While its own biological profile is yet to be fully elucidated, its utility as a building block for creating diverse chemical libraries ensures its continued relevance for researchers and scientists dedicated to the discovery and development of new therapeutic agents. Further exploration of the biological activities of this compound and its derivatives is a promising area for future research.

References

- 1. Buy this compound | 6317-97-1 [smolecule.com]

- 2. This compound|CAS 6317-97-1|TCIJT|製品詳細 [tci-chemical-trading.com]

- 3. scbt.com [scbt.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. chembk.com [chembk.com]

- 6. 4,6-Dihydroxy-5-nitropyridine-3-carboxylic acid ethyl ester | 6317-97-1 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Ethyl 4,6-dihydroxy-5-nitronicotinate chemical properties

An In-Depth Technical Guide to Ethyl 4,6-dihydroxy-5-nitronicotinate: Properties, Synthesis, and Research Applications

Abstract

This compound (CAS No. 6317-97-1) is a polysubstituted pyridine derivative with significant potential as a versatile building block in synthetic organic chemistry and drug discovery. Its structure, featuring hydroxyl, nitro, and ethyl ester functional groups, offers multiple reaction sites for derivatization. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, an analysis of its spectroscopic data, and an exploration of its potential reactivity and applications for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices and outline key safety and handling protocols to ensure its effective and safe utilization in a laboratory setting.

Introduction and Compound Profile

This compound is a notable chemical intermediate whose pyridine core is structurally related to nicotinic acid (Vitamin B3). This relationship suggests its potential as a scaffold for developing novel therapeutic agents.[1] The strategic placement of electron-withdrawing (nitro, ester) and electron-donating (hydroxyl) groups creates a unique electronic environment that dictates its reactivity and makes it a valuable precursor for more complex molecular architectures.[1]

A key characteristic of this compound is its existence in tautomeric forms. The nominal "dihydroxy" structure can exist in equilibrium with its more stable keto-enol tautomer, ethyl 4-hydroxy-6-oxo-1,6-dihydro-5-nitronicotinate, which is reflected in its IUPAC name, ethyl 4-hydroxy-5-nitro-6-oxo-1H-pyridine-3-carboxylate.[2] This tautomerism is crucial for understanding its spectroscopic properties and chemical behavior.

Table 1: Core Compound Identifiers

| Property | Value | Source(s) |

| CAS Number | 6317-97-1 | [2][3][4][5] |

| Molecular Formula | C₈H₈N₂O₆ | [3][4][5] |

| Molecular Weight | 228.16 g/mol | [1][3][4][5] |

| IUPAC Name | ethyl 4-hydroxy-5-nitro-6-oxo-1H-pyridine-3-carboxylate | [2] |

| Synonyms | 4,6-Dihydroxy-5-nitropyridine-3-carboxylic acid ethyl ester | [3][6] |

Physicochemical and Spectroscopic Properties

The physical properties of this compound are consistent with a stable, solid organic compound.

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | Light yellow solid | [6] |

| Melting Point | 243-246 °C | [1][3] |

| Boiling Point | 325.7 ± 42.0 °C (Predicted) | [3] |

| Density | 1.55 ± 0.1 g/cm³ (Predicted) | [3] |

Spectroscopic Analysis

Spectroscopic data confirms the structure of the compound. The available data is detailed below.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides clear evidence for the key structural components.[6]

-

Spectrum: (300 MHz, DMSO-d₆)

-

δ 8.22 (s, 1H): This singlet corresponds to the proton at the C2 position of the pyridine ring. Its downfield shift is expected due to the anisotropic effects of the ring and the influence of adjacent electron-withdrawing groups.

-

δ 4.31 (q, J = 7.0 Hz, 2H): This quartet represents the methylene (-CH₂-) protons of the ethyl ester group, split by the adjacent methyl protons.

-

δ 1.29 (t, J = 7.0 Hz, 3H): This triplet corresponds to the terminal methyl (-CH₃) protons of the ethyl ester group, split by the methylene protons.

-

-

Mass Spectrometry:

-

Method: Electrospray Ionization (ESI), negative mode

-

Result: m/z = 227 [M-H]⁻[6]

-

Interpretation: This result confirms the molecular weight of the compound (228.16 g/mol ) by showing the mass of the deprotonated molecule.

-

Synthesis Protocol

The most direct synthesis of this compound is achieved through the electrophilic nitration of its precursor, ethyl 4,6-dihydroxynicotinate.[6] The choice of a potent nitrating mixture (fuming nitric acid in concentrated sulfuric acid) is critical for overcoming the partial deactivation of the ring by the ester group and achieving good yields. The hydroxyl groups strongly activate the ring, directing the nitration to the C5 position.

Experimental Workflow: Nitration of Ethyl 4,6-dihydroxynicotinate

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology

This protocol is adapted from the described synthesis and should be performed with all appropriate safety precautions in a fume hood.[6]

-

Reaction Setup: In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve ethyl 4,6-dihydroxynicotinate (1.0 eq) in concentrated sulfuric acid. Cool the solution to 0°C.

-

Nitration: While maintaining the temperature at 0°C, add fuming nitric acid (~0.5 eq by volume) dropwise to the stirred solution. The slow addition is crucial to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, continue stirring the mixture at 0°C for 1 hour. Then, remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional hour.

-

Work-up and Isolation: Slowly pour the reaction mixture into a beaker containing a large volume of ice water, stirring vigorously. A precipitate will form.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acid.

-

Drying: Dry the collected solid under vacuum to yield the final product, this compound, as a light yellow solid.[6]

Chemical Reactivity and Potential Applications

The utility of this compound stems from its array of functional groups, each providing a handle for subsequent chemical transformations. It is best viewed as a versatile intermediate for the synthesis of more complex molecules.

Caption: Potential reaction pathways for this compound.

Key Transformations and Applications

-

Reduction of the Nitro Group: The most significant reaction is the reduction of the nitro group to a primary amine. This transformation is a gateway to a vast range of derivatives and is fundamental to its use in medicinal chemistry.

-

Rationale: The resulting 5-aminopyridine derivative is a key precursor for building complex heterocyclic systems. The amino group can act as a nucleophile or be converted into a diazonium salt for further coupling reactions.

-

Suggested Protocol (Bechamp Reduction): Reflux the nitro compound with iron powder in acetic acid or with stannous chloride (SnCl₂) in concentrated HCl.

-

-

Modification of the Ester Group: The ethyl ester can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This acid can then be coupled with various amines using standard peptide coupling reagents (e.g., EDC, HOBt) to generate a library of amide derivatives.

-

Reactions at the Hydroxyl Groups: The phenolic hydroxyl groups can undergo O-alkylation or O-acylation to further modify the molecule's properties, such as solubility and lipophilicity, which are critical parameters in drug design.

-

Applications in Drug Discovery and Materials Science:

-

Medicinal Chemistry Precursor: As an analog of nicotinic acid, its derivatives are of interest for screening against various biological targets.[1] The 5-amino derivative, in particular, can be used to synthesize fused ring systems like pyridopyrimidines or pyridopyrazines, which are common scaffolds in pharmaceuticals.

-

Azo Dye Synthesis: While not demonstrated for this specific molecule, structurally similar dihydroxypyridine carboxylates have been used to synthesize azo dyes.[7] The 5-amino derivative could be diazotized and coupled with electron-rich aromatic compounds to produce novel dyes for materials science applications.

-

Safety, Handling, and Storage

This compound is considered a hazardous chemical and requires careful handling.[8]

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | Causes skin irritation |

| Serious Eye Damage/Irritation | 2 | Causes serious eye irritation |

| Specific target organ toxicity (single exposure) | 3 (Respiratory system) | May cause respiratory irritation |

Data sourced from the Fisher Scientific Safety Data Sheet.[8]

Handling and Personal Protective Equipment (PPE)

-

Always handle this compound in a well-ventilated area or a chemical fume hood.[8]

-

Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[8]

-

Avoid breathing dust. Prevent dust formation during handling.[8]

-

Wash hands and any exposed skin thoroughly after handling.[8]

Storage

-

Store in a tightly closed container in a dry, well-ventilated place.[8][9]

-

For long-term stability, it is recommended to store under an inert atmosphere (e.g., argon or nitrogen).[8]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Call a physician if symptoms persist.[8]

-

Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[8][9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[8][9]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[8][9]

Conclusion

This compound is a chemical intermediate of considerable value. Its well-defined synthesis and the presence of three distinct, reactive functional groups make it an ideal starting point for constructing diverse molecular libraries. The ability to selectively reduce the nitro group to an amine is a particularly powerful feature, opening up avenues for complex heterocyclic synthesis. For researchers in medicinal chemistry and materials science, this compound represents a versatile and promising building block worthy of further exploration. Adherence to strict safety protocols is essential for its handling and use in the laboratory.

References

- 1. Buy this compound | 6317-97-1 [smolecule.com]

- 2. This compound|CAS 6317-97-1|TCIJT|製品詳細 [tci-chemical-trading.com]

- 3. chembk.com [chembk.com]

- 4. scbt.com [scbt.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 4,6-Dihydroxy-5-nitropyridine-3-carboxylic acid ethyl ester | 6317-97-1 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. file.bldpharm.com [file.bldpharm.com]

An In-depth Technical Guide to the Synthesis of Ethyl 4,6-dihydroxy-5-nitronicotinate

Introduction: The Significance of Functionalized Nicotinates

Ethyl 4,6-dihydroxy-5-nitronicotinate is a highly functionalized pyridine derivative. The pyridine scaffold is a ubiquitous structural motif in medicinal chemistry and materials science, owing to its unique electronic properties and ability to participate in hydrogen bonding. The presence of hydroxyl, nitro, and ester functional groups on the pyridine ring of the target molecule offers multiple points for further chemical modification, making it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of a plausible and scientifically sound synthetic pathway for this compound, detailing the underlying chemical principles, step-by-step protocols, and critical experimental considerations.

Retrosynthetic Analysis and Proposed Pathway

A logical retrosynthetic analysis of this compound suggests a multi-step approach. The core pyridine ring can be constructed via a cyclocondensation reaction, followed by functional group manipulation. A plausible forward synthesis involves three key stages:

-

Hantzsch-type Pyridine Synthesis: Construction of a dihydropyridine ring from simple, commercially available starting materials.

-

Aromatization: Oxidation of the dihydropyridine to the corresponding aromatic pyridine.

-

Regioselective Nitration: Introduction of the nitro group at the C5 position of the dihydroxypyridine ring.

This pathway is advantageous as it builds complexity in a controlled manner and relies on well-established chemical transformations.

Caption: Proposed synthetic pathway for this compound.

Part 1: Synthesis of the Pyridine Core via Hantzsch-type Reaction

The Hantzsch pyridine synthesis is a classic multi-component reaction that efficiently constructs a dihydropyridine ring from an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[1][2] For the synthesis of our target precursor, a variation of the Hantzsch synthesis, known as the Guareschi-Thorpe reaction, is highly suitable. This reaction utilizes ethyl cyanoacetate and ethyl acetoacetate as the β-dicarbonyl compounds, which upon condensation with an ammonia source, yield a 4,6-dihydroxynicotinic acid derivative.[3]

Mechanism and Rationale

The reaction proceeds through a series of condensation and cyclization steps. Initially, one equivalent of the β-dicarbonyl compound undergoes a Knoevenagel condensation. Simultaneously, the other β-dicarbonyl compound reacts with ammonia to form an enamine. These two intermediates then undergo a Michael addition, followed by intramolecular cyclization and dehydration to furnish the dihydropyridine ring. The choice of ethyl cyanoacetate and ethyl acetoacetate is strategic as it directly installs the required carboxylate and hydroxyl functionalities on the pyridine ring.

Caption: Simplified mechanism of the Hantzsch-type pyridine synthesis.

Experimental Protocol: Synthesis of Ethyl 4,6-dihydroxynicotinate

Materials:

-

Ethyl acetoacetate

-

Ethyl cyanoacetate

-

Ammonium acetate

-

Ethanol (absolute)

-

Hydrochloric acid (concentrated)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl acetoacetate (1 equivalent), ethyl cyanoacetate (1 equivalent), and ammonium acetate (1.1 equivalents) in absolute ethanol.

-

Heat the reaction mixture to reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. A precipitate should form.

-

Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

To purify the product, recrystallize from a suitable solvent system, such as ethanol/water.

-

The resulting solid is ethyl 4,6-dihydroxynicotinate. Dry the product under vacuum.

Part 2: Aromatization of the Dihydropyridine Ring

The Hantzsch synthesis yields a 1,4-dihydropyridine derivative. The driving force for the subsequent aromatization step is the formation of the stable, aromatic pyridine ring.[4] A variety of oxidizing agents can be employed for this transformation, including nitric acid, chromium trioxide, or milder reagents like iodine in methanol or 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).[5][6] For this synthesis, a mild and efficient method using iodine in methanol is proposed to avoid potential side reactions with the hydroxyl groups.

Mechanism and Rationale

The aromatization process involves the removal of two hydrogen atoms from the dihydropyridine ring. With iodine, the reaction is thought to proceed via the formation of a charge-transfer complex, followed by deprotonation and elimination of hydrogen iodide. The use of a mild oxidant like iodine is crucial to prevent over-oxidation or unwanted side reactions on the electron-rich dihydroxypyridine ring.

Experimental Protocol: Aromatization of the Dihydropyridine Intermediate

Materials:

-

Dihydropyridine intermediate from Part 1

-

Iodine

-

Methanol

-

Sodium thiosulfate solution (aqueous)

-

Sodium bicarbonate solution (saturated, aqueous)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve the dihydropyridine intermediate in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Add a stoichiometric amount of iodine to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, quench the excess iodine by adding a sodium thiosulfate solution until the brown color disappears.

-

Remove the methanol under reduced pressure.

-

To the resulting residue, add ethyl acetate and a saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude ethyl 4,6-dihydroxynicotinate.

-

The product can be further purified by column chromatography on silica gel if necessary.

Part 3: Regioselective Nitration of Ethyl 4,6-dihydroxynicotinate

The final step in the synthesis is the introduction of a nitro group onto the pyridine ring. The directing effects of the existing substituents will govern the position of nitration. The two hydroxyl groups are strong activating groups and ortho-, para-directing. The ester group is a deactivating, meta-directing group. The C5 position is ortho to the C6-hydroxyl group and para to the C4-hydroxyl group, making it the most electron-rich and sterically accessible position for electrophilic aromatic substitution.

Mechanism and Rationale

The nitration of pyridines, especially those bearing electron-donating groups like hydroxyls, must be conducted under carefully controlled conditions to prevent over-nitration or degradation of the starting material.[7][8] A common nitrating agent is a mixture of nitric acid and sulfuric acid. The sulfuric acid protonates the nitric acid, which then loses water to form the highly electrophilic nitronium ion (NO₂⁺). The electron-rich pyridine ring then attacks the nitronium ion, followed by deprotonation to restore aromaticity. The choice of reaction temperature and the concentration of the acids are critical parameters to control the reaction's selectivity and yield.

Caption: General mechanism for the electrophilic nitration of an aromatic ring.

Experimental Protocol: Synthesis of this compound

Materials:

-

Ethyl 4,6-dihydroxynicotinate

-

Concentrated sulfuric acid (98%)

-

Fuming nitric acid (≥90%)

-

Ice

-

Deionized water

-

Sodium bicarbonate (solid)

Procedure:

-

In a flask cooled in an ice-salt bath, slowly add ethyl 4,6-dihydroxynicotinate to concentrated sulfuric acid with stirring, ensuring the temperature remains below 10 °C.

-

Once the substrate is completely dissolved, cool the mixture to 0 °C.

-

Slowly add fuming nitric acid dropwise to the reaction mixture, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the pH is approximately 7. A precipitate should form.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water.

-

Dry the product under vacuum to yield this compound.

-

The product can be recrystallized from a suitable solvent for further purification.

Data Summary

| Step | Reaction | Key Reagents | Typical Yield |

| 1 | Hantzsch-type Synthesis | Ethyl acetoacetate, Ethyl cyanoacetate, Ammonium acetate | 70-85% |

| 2 | Aromatization | Iodine, Methanol | 80-95% |

| 3 | Nitration | Nitric acid, Sulfuric acid | 60-75% |

Conclusion and Future Outlook

The described three-step synthesis provides a reliable and scalable route to this compound. The pathway leverages well-understood and robust chemical transformations, ensuring its applicability in both academic and industrial research settings. The causality behind each experimental choice, from the selection of starting materials in the Hantzsch reaction to the controlled conditions of the nitration step, is grounded in fundamental principles of organic chemistry. The final product, with its array of functional groups, serves as a versatile platform for the development of novel compounds with potential applications in drug discovery and materials science. Further optimization of reaction conditions, particularly in the nitration step, could lead to improved yields and purity. Additionally, exploring alternative, greener synthetic methodologies for each step would be a valuable endeavor in line with the principles of sustainable chemistry.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 3. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]

- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 5. Aromatization of Hantzsch 1,4-Dihydropyridines with I2-MeOH [organic-chemistry.org]

- 6. znaturforsch.com [znaturforsch.com]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

A Spectroscopic Guide to Ethyl 4,6-dihydroxy-5-nitronicotinate: Structure, Characterization, and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction

Ethyl 4,6-dihydroxy-5-nitronicotinate (CAS 6317-97-1) is a substituted pyridine derivative with a molecular formula of C₈H₈N₂O₆ and a molecular weight of 228.16 g/mol .[1][2][3] Its structure, featuring hydroxyl, nitro, and ethyl ester functional groups, makes it a compound of interest in medicinal chemistry and materials science. The precise characterization of its chemical structure is paramount for understanding its reactivity, potential biological activity, and for ensuring purity in synthetic applications. This guide provides a comprehensive overview of the spectroscopic data for this compound, offering both reported experimental data and a predictive analysis for a complete spectral profile. Furthermore, it details the underlying principles and experimental protocols necessary for researchers to replicate and validate these findings.

I. Molecular Structure and Spectroscopic Overview

The structural integrity of a synthesized compound is the foundation of its utility in research and development. Spectroscopic techniques provide a non-destructive means to elucidate the molecular architecture. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy offers a complete picture of its atomic connectivity and electronic properties.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom.

¹H NMR (Proton NMR) Spectrum

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Data:

A reported ¹H NMR spectrum of this compound was acquired in deuterated dimethyl sulfoxide (DMSO-d₆) at 300 MHz. The following chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) were observed:

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) | Assignment |

| 8.22 | Singlet (s) | 1H | - | H-2 (aromatic proton) |

| 4.31 | Quartet (q) | 2H | 7.0 | -CH₂- (ethyl ester) |

| 1.29 | Triplet (t) | 3H | 7.0 | -CH₃ (ethyl ester) |

Interpretation:

-

Aromatic Region: The singlet at 8.22 ppm is characteristic of the lone proton on the pyridine ring at the C-2 position. Its downfield shift is expected due to the electron-withdrawing effects of the adjacent nitrogen atom and the nitro group.

-

Ethyl Ester Group: The quartet at 4.31 ppm and the triplet at 1.29 ppm are classic signatures of an ethyl group. The quartet corresponds to the methylene (-CH₂-) protons, which are split by the three neighboring methyl protons. The triplet is from the methyl (-CH₃) protons, split by the two adjacent methylene protons. The coupling constant of 7.0 Hz is typical for free rotation around a C-C single bond.

-

Hydroxyl Protons: The hydroxyl (-OH) protons at positions 4 and 6 are not explicitly reported in this dataset. In DMSO-d₆, these protons often appear as broad singlets and their chemical shift can be highly variable depending on concentration, temperature, and water content. They are expected to be in the downfield region, potentially between 10-14 ppm, due to hydrogen bonding.

¹³C NMR (Carbon-13 NMR) Spectrum

Predicted Data and Interpretation:

| Predicted Chemical Shift (δ) (ppm) | Carbon Assignment | Rationale |

| ~165 | C=O (ester) | The carbonyl carbon of an ester typically appears in this downfield region. |

| ~160 | C-4/C-6 | Carbons bearing hydroxyl groups in an aromatic ring are significantly deshielded. |

| ~145 | C-5 | The carbon attached to the nitro group is expected to be downfield due to the strong electron-withdrawing nature of the NO₂ group. |

| ~140 | C-2 | The aromatic carbon adjacent to the ring nitrogen and a proton is deshielded. |

| ~115 | C-3 | The carbon bearing the ester group. |

| ~62 | -CH₂- (ethyl ester) | The methylene carbon of the ethyl ester. |

| ~14 | -CH₃ (ethyl ester) | The terminal methyl carbon of the ethyl ester. |

The prediction of ¹³C NMR spectra can be performed using various software packages and online tools that employ density functional theory (DFT) calculations or databases of known spectra.[4][5][6]

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. It also offers structural clues through the analysis of fragmentation patterns.

Experimental Data:

Electrospray ionization (ESI) mass spectrometry in negative ion mode has been reported for this compound.

| m/z | Ion |

| 227 | [M-H]⁻ |

Interpretation:

The observed ion at m/z 227 corresponds to the deprotonated molecule, [M-H]⁻. This is consistent with the molecular weight of 228.16 g/mol . The hydroxyl groups are acidic and can readily lose a proton under ESI conditions, making the negative ion mode a suitable method for analysis.

Predicted Fragmentation Pattern (Electron Ionization - EI):

Under electron ionization (EI), the molecular ion (M⁺˙ at m/z 228) would be expected to undergo fragmentation. Key fragmentation pathways would likely involve:

-

Loss of the ethoxy group (-OCH₂CH₃): Resulting in a fragment at m/z 183.

-

Loss of an ethyl radical (-CH₂CH₃): Leading to a fragment at m/z 199.

-

Loss of the nitro group (-NO₂): Producing a fragment at m/z 182.

-

McLafferty Rearrangement: If sterically feasible, this could lead to the elimination of ethylene (C₂H₄) from the ethyl ester, resulting in a fragment at m/z 200.

The fragmentation of esters and nitro compounds is well-documented and can provide confirmatory structural information.[7][8][9]

IV. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands:

While an experimental IR spectrum for this compound is not available, the expected characteristic absorption bands can be predicted based on its functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3500-3200 (broad) | O-H stretch | Hydroxyl (-OH) |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 2980-2850 | C-H stretch | Aliphatic C-H (ethyl) |

| ~1730 | C=O stretch | Ester carbonyl |

| 1600-1585, 1500-1400 | C=C and C=N stretch | Pyridine ring |

| 1550-1475 | N-O asymmetric stretch | Nitro (-NO₂) |

| 1360-1290 | N-O symmetric stretch | Nitro (-NO₂) |

| 1300-1000 | C-O stretch | Ester C-O |

The presence of strong, broad absorption in the O-H stretching region, a sharp, strong peak for the ester carbonyl, and two distinct, strong absorptions for the nitro group would be key identifiers in the IR spectrum.[10][11][12]

V. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems and chromophores.

Predicted UV-Vis Absorption:

This compound contains a substituted pyridine ring, which is a chromophore. The presence of hydroxyl and nitro groups, which are auxochromes and chromophores respectively, will influence the absorption spectrum.

-

Expected λmax: It is anticipated that this compound will exhibit strong absorption in the UV region, likely with a maximum absorption (λmax) between 330-360 nm. This is based on the electronic properties of similar nitropyridine derivatives, which show absorption in this range.[13][14][15] The exact λmax and molar absorptivity would be dependent on the solvent used due to solvatochromic effects.

VI. Experimental Protocols

To ensure the reproducibility and accuracy of spectroscopic data, standardized experimental protocols are essential.

NMR Sample Preparation

-

Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.[16]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. DMSO-d₆ is a good starting point for polar compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

-

Filtration and Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument should be properly tuned and shimmed to ensure optimal magnetic field homogeneity.

IR Spectroscopy Sample Preparation (Solid Sample)

KBr Pellet Method:

-

Grinding: Grind 1-2 mg of the sample with 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pressing: Transfer the powder to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Attenuated Total Reflectance (ATR) Method:

-

Crystal Cleaning: Ensure the ATR crystal is clean.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

-

Analysis: Acquire the FTIR spectrum directly.[17]

UV-Vis Spectroscopy Sample Preparation

-

Solvent Selection: Choose a UV-grade solvent that dissolves the sample and is transparent in the wavelength range of interest. Ethanol or methanol are often suitable choices.

-

Stock Solution Preparation: Prepare a stock solution of known concentration by accurately weighing the sample and dissolving it in a specific volume of the solvent.

-

Dilution: Dilute the stock solution to prepare a working solution with an absorbance in the optimal range of the spectrophotometer (typically 0.1-1.0).

-

Blank Measurement: Fill a clean quartz cuvette with the pure solvent to be used as a blank or reference.

-

Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorbance spectrum over the desired wavelength range (e.g., 200-800 nm).[18][19][20]

VII. Data Visualization

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for the comprehensive spectroscopic characterization of the title compound.

VIII. Conclusion

This technical guide provides a multi-faceted spectroscopic profile of this compound. By combining reported experimental data with scientifically grounded predictions for unmeasured spectra, a comprehensive analytical picture emerges. The detailed protocols and interpretations serve as a valuable resource for researchers in synthetic chemistry, drug discovery, and materials science, enabling confident structural verification and facilitating further investigation into the properties and applications of this compound. The adherence to rigorous experimental methodology is crucial for obtaining high-quality, reproducible data, which is the cornerstone of scientific integrity.

References

- 1. scbt.com [scbt.com]

- 2. parchem.com [parchem.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. d-nb.info [d-nb.info]

- 5. Visualizer loader [nmrdb.org]

- 6. DFT Calculations of 1H and 13C NMR Chemical Shifts of Hydroxy Secondary Oxidation Products of Geometric Isomers of Conjugated Linoleic Acid Methyl Esters: Structures in Solution and Revision of NMR Assignments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. The mass spectrometry of nitrate esters and related compounds. Part I - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 17. drawellanalytical.com [drawellanalytical.com]

- 18. engineering.purdue.edu [engineering.purdue.edu]

- 19. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]

- 20. ossila.com [ossila.com]

An In-depth Technical Guide to Ethyl 4,6-dihydroxy-5-nitronicotinate and its Structural Analogs: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: December 31, 2025

Abstract

The pyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Among the vast landscape of pyridine derivatives, Ethyl 4,6-dihydroxy-5-nitronicotinate and its structural analogs represent a class of compounds with significant, yet underexplored, therapeutic potential. The strategic placement of hydroxyl and nitro functionalities on the pyridine ring, coupled with an ethyl nicotinate framework, imparts unique electronic and steric properties that are ripe for exploitation in drug design. This in-depth technical guide provides a comprehensive overview of the synthesis, biological evaluation, and future prospects of this intriguing class of molecules. We will delve into rational synthetic strategies, explore their diverse biological activities with a focus on anticancer and antimicrobial applications, and discuss the underlying mechanisms of action. This guide is intended to serve as a foundational resource for researchers and drug development professionals seeking to innovate in the design and application of novel pyridine-based therapeutics.

Introduction: The Chemical and Therapeutic Significance of the Pyridine Scaffold

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern medicinal chemistry. Its presence in a vast array of natural products and synthetic drugs underscores its versatility and importance in biological systems. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, enabling interactions with various biological targets. Furthermore, the aromatic nature of the ring allows for diverse substitution patterns, providing a powerful tool for modulating the physicochemical and pharmacological properties of a molecule.

This compound (CAS 6317-97-1) is a specific derivative of nicotinic acid (Vitamin B3) that features a unique substitution pattern.[1] The presence of two hydroxyl groups at positions 4 and 6, a nitro group at position 5, and an ethyl ester at position 3 creates a molecule with a distinct electronic profile. The electron-withdrawing nitro group, coupled with the electron-donating hydroxyl groups, sets the stage for a range of potential biological activities. This guide will explore the synthesis of this core structure and its analogs, and their potential as therapeutic agents.

Synthetic Strategies: Building the Dihydroxy-Nitropyridine Core

The synthesis of this compound and its analogs can be approached through several synthetic routes. A plausible and efficient method is a modification of the classic Hantzsch dihydropyridine synthesis.[2][3] This multicomponent reaction offers a convergent approach to constructing the dihydropyridine ring, which can then be aromatized to the desired pyridine.[2]

Proposed Synthetic Pathway via Hantzsch-type Reaction

A logical synthetic pathway involves the preparation of a key intermediate, diethyl 2-(nitromethyl)malonate, followed by a Hantzsch-type condensation with formaldehyde and a nitrogen source like ammonia.

Diagram of the Proposed Synthetic Pathway:

Caption: Proposed synthetic route to this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of Diethyl 2-(nitromethyl)malonate (Hypothetical)

-

Rationale: The introduction of a nitromethyl group to diethyl malonate creates the necessary C-nitro functionality and maintains the reactive methylene group for the subsequent condensation.

-

Procedure:

-

To a stirred solution of diethyl malonate (1.0 eq) in a suitable solvent (e.g., acetic anhydride), slowly add a nitrating mixture (e.g., fuming nitric acid and concentrated sulfuric acid) at a controlled temperature (e.g., 0-5 °C).

-

After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

-

Protocol 2: Hantzsch-type Synthesis of Ethyl 4,6-dihydroxy-2,6-dimethyl-5-nitro-1,4-dihydropyridine-3-carboxylate (Illustrative)

-

Rationale: This one-pot reaction efficiently constructs the dihydropyridine ring from simple precursors.[4] The use of formaldehyde as the aldehyde component will lead to an unsubstituted C4 position in the final product.

-

Procedure:

-

In a round-bottom flask, combine diethyl 2-(nitromethyl)malonate (1.0 eq), ethyl acetoacetate (1.0 eq), and a source of ammonia (e.g., ammonium acetate, 1.1 eq) in a suitable solvent (e.g., ethanol).

-

Add formaldehyde (1.0 eq, as a 37% aqueous solution) to the mixture.

-

Reflux the reaction mixture for several hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography.

-

Protocol 3: Aromatization to this compound

-

Rationale: The dihydropyridine intermediate is oxidized to the more stable aromatic pyridine. Various oxidizing agents can be employed for this transformation.[2]

-

Procedure:

-

Dissolve the crude dihydropyridine intermediate in a suitable solvent (e.g., acetic acid).

-

Add an oxidizing agent (e.g., nitric acid, manganese dioxide, or potassium permanganate) portion-wise while monitoring the reaction.

-

Heat the reaction mixture if necessary to drive the reaction to completion.

-

After the reaction is complete, cool the mixture and pour it into ice water.

-

Collect the precipitated product by filtration, wash with water, and dry.

-

Further purification can be achieved by recrystallization.

-

Biological Activities of Structural Analogs

While specific biological data for this compound is limited in publicly available literature, the therapeutic potential of its structural analogs, particularly dihydropyridine and nitropyridine derivatives, has been more extensively explored. These analogs have demonstrated a broad spectrum of activities, including anticancer and antimicrobial effects.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 1,4-dihydropyridine (DHP) derivatives. The mechanism of action is often multifactorial and can involve the modulation of calcium channels, induction of apoptosis, and cell cycle arrest.[5] The presence of a nitro group on the phenyl ring at the C4 position of the DHP scaffold has been shown to be a key feature for cytotoxic activity.

Table 1: Cytotoxicity of Selected Dihydropyridine Analogs against Cancer Cell Lines

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| DHP Analog 1 (4-(3-nitrophenyl)-DHP) | MOLT-4 (Leukemia) | 17.4 ± 2.0 | [5] |

| DHP Analog 2 (4-(4-nitrophenyl)-DHP) | LS180 (Colon) | >100 | [5] |

| DHP Analog 3 (N-thiazolyl carbamoyl DHP) | MCF-7 (Breast) | 28.5 ± 3.5 | [5] |

| Symmetric 1,4-DHP 18 | HeLa (Cervical) | 3.6 | [6] |

| Symmetric 1,4-DHP 19 | HeLa (Cervical) | 2.3 | [6] |

| Symmetric 1,4-DHP 20 | HeLa (Cervical) | 4.1 | [6] |

| Symmetric 1,4-DHP 18 | MCF-7 (Breast) | 5.2 | [6] |

| Symmetric 1,4-DHP 19 | MCF-7 (Breast) | 5.7 | [6] |

| Symmetric 1,4-DHP 20 | MCF-7 (Breast) | 11.9 | [6] |

| HD-7 | MCF-7 (Breast) | 16.75 | [7] |

| HD-8 | MCF-7 (Breast) | 18.33 | [7] |

Note: The specific structures of the DHP analogs are detailed in the cited references.

The data in Table 1 demonstrates that the substitution pattern on the dihydropyridine ring significantly influences the anticancer activity. For instance, the position of the nitro group on the C4-phenyl ring can dramatically alter cytotoxicity. Furthermore, modifications at the C3 and C5 positions with different ester or amide functionalities can also modulate the potency and selectivity of these compounds.

Antimicrobial Activity

Nitropyridine and dihydropyridine derivatives have also shown promise as antimicrobial agents. The nitro group is a well-known pharmacophore in several antimicrobial drugs, and its incorporation into the pyridine scaffold can lead to compounds with potent activity against a range of pathogens.[8]

Table 2: Antimicrobial Activity of Selected Dihydropyridine Analogs

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| DHP Analog 33 | Mycobacterium smegmatis | 9 | [9] |

| DHP Analog 33 | Staphylococcus aureus | 25 | [9] |

| DHP Analog 33 | Escherichia coli | 100 | [9] |

| DHP Analog 4 | Mycobacterium smegmatis | 50 | [9] |

| Compound 22 | Streptococcus mitis | 500 | [10] |

| Compound 22 | Streptococcus sanguinis | 500 | [10] |

| Compound 8 | Streptococcus sanguinis | 500 | [10] |

| Compound 10 | Streptococcus sanguinis | 500 | [10] |

| C6 and C22 | Various pathogenic bacteria | 32, 64 | [5] |

Note: The specific structures of the DHP analogs are detailed in the cited references.

The antimicrobial data suggests that these compounds can be effective against both Gram-positive and Gram-negative bacteria, as well as mycobacteria. The lipophilicity and electronic properties conferred by the various substituents play a crucial role in their antimicrobial efficacy.

Mechanism of Action: Unraveling the Molecular Pathways

The precise mechanism of action for this compound and its close analogs is likely multifaceted and dependent on the specific biological context. However, based on the known activities of related nitropyridine and dihydropyridine compounds, several potential mechanisms can be proposed.

Anticancer Mechanism

The anticancer effects of these compounds may be attributed to:

-

Induction of Oxidative Stress: The nitro group can undergo bioreduction in cancer cells, leading to the formation of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[1] This increase in oxidative stress can damage cellular components, including DNA, proteins, and lipids, ultimately triggering apoptosis.

-

DNA Damage: The reactive intermediates formed from the reduction of the nitro group can directly interact with DNA, causing strand breaks and adduct formation, which can lead to cell cycle arrest and apoptosis.

-

Inhibition of Key Signaling Pathways: Dihydropyridine derivatives have been shown to modulate various signaling pathways involved in cancer progression. For instance, some analogs can inhibit the activity of protein kinases, such as EGFR, which are often overactive in cancer cells.[7]

-

Modulation of Calcium Homeostasis: As analogs of known calcium channel blockers, these compounds may disrupt intracellular calcium signaling, which is critical for cell proliferation, migration, and survival.[5]

Diagram of Potential Anticancer Mechanisms:

Caption: Potential mechanisms of anticancer activity.

Antimicrobial Mechanism

The antimicrobial action of nitro-containing compounds is often linked to the reductive activation of the nitro group by microbial nitroreductases.[8] This process generates cytotoxic metabolites that can damage microbial DNA, proteins, and other essential cellular components, leading to cell death. The selectivity of these compounds towards certain microbial species can be attributed to the specific nitroreductases expressed by those organisms.

Future Directions and Therapeutic Potential

The structural framework of this compound offers a fertile ground for the development of novel therapeutic agents. Future research in this area should focus on:

-

Systematic Structure-Activity Relationship (SAR) Studies: A comprehensive investigation of how modifications at each position of the pyridine ring affect biological activity is crucial for designing more potent and selective compounds.

-

Exploration of Diverse Biological Targets: While anticancer and antimicrobial activities are promising, these compounds should be screened against a wider range of biological targets to uncover new therapeutic applications.

-

Elucidation of Detailed Mechanisms of Action: In-depth mechanistic studies are needed to identify the specific molecular targets and signaling pathways modulated by these compounds. This knowledge will be invaluable for optimizing their therapeutic efficacy and minimizing off-target effects.

-

Development of Drug Delivery Systems: Formulating these compounds into advanced drug delivery systems could enhance their bioavailability, target specificity, and overall therapeutic index.

Conclusion

This compound and its structural analogs represent a promising class of heterocyclic compounds with significant potential for drug discovery and development. Their versatile synthesis, coupled with their demonstrated anticancer and antimicrobial activities, makes them attractive candidates for further investigation. This in-depth technical guide has provided a comprehensive overview of the current knowledge on these compounds, from their synthesis to their potential mechanisms of action. It is our hope that this guide will serve as a valuable resource and a catalyst for future research aimed at unlocking the full therapeutic potential of this intriguing class of molecules.

References

- 1. Role of Oxygen and Nitrogen Radicals in the Mechanism of Anticancer Drug Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 3. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. Batch and Continuous Flow Preparation of Hantzsch 1,4-Dihydropyridines under Microwave Heating and Simultaneous Real-time Monitoring by Raman Spectroscopy. An Exploratory Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anticancer potential of novel symmetrical and asymmetrical dihydropyridines against breast cancer via EGFR inhibition: molecular design, synthesis, analysis and screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antibacterial and Antileishmanial Activity of 1,4-Dihydropyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl 4,6-dihydroxy-5-nitronicotinate: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 4,6-dihydroxy-5-nitronicotinate, a pyridine derivative of interest in medicinal and synthetic chemistry. While specific biological data on this compound remains limited, its structural similarity to biologically active nitropyridines and nicotinic acid analogs suggests potential for further investigation. This document details the established synthetic pathway, chemical properties, and explores potential research applications based on the activities of related compounds. The guide is intended to serve as a foundational resource for researchers considering this molecule for synthetic elaboration or biological screening.

Introduction: The Context of Nitropyridines in Drug Discovery

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[1] The introduction of a nitro group to the pyridine ring creates a class of compounds known as nitropyridines, which are versatile precursors for a wide range of heterocyclic systems.[1] Nitropyridines exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] Their utility also extends to agrochemicals and material science.[2]

This compound (CAS: 6317-97-1) belongs to this important class of compounds. It is a dihydroxy-substituted nitropyridine with an ethyl nicotinate backbone. While extensive biological studies on this specific molecule are not widely published, its structural features—a nitro group, hydroxyl moieties, and a nicotinate ester—suggest a potential for diverse biological interactions and a role as a key intermediate in the synthesis of more complex molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 6317-97-1 | [3][4][5][6] |

| Molecular Formula | C₈H₈N₂O₆ | [3][5] |

| Molecular Weight | 228.16 g/mol | [3][5] |

| Appearance | Not specified in literature; likely a solid | |

| Purity | Commercially available at ≥95% | [5] |

| IUPAC Name | Ethyl 4,6-dihydroxy-5-nitropyridine-3-carboxylate | |

| Synonyms | Ethyl 4-hydroxy-5-nitro-6-oxo-1H-pyridine-3-carboxylate | [4] |

Synthesis of this compound: A Detailed Protocol

The primary route for the synthesis of this compound is through the electrophilic nitration of its precursor, ethyl 4,6-dihydroxynicotinate. This reaction is a classic example of electrophilic aromatic substitution on a pyridine ring.

Reaction Principle and Causality

The nitration of aromatic compounds typically involves the generation of a highly electrophilic nitronium ion (NO₂⁺) from nitric acid in the presence of a strong acid catalyst, such as sulfuric acid.[7][8][9] The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the nitronium ion.[8][9]

The pyridine ring is generally less reactive than benzene towards electrophilic substitution due to the electron-withdrawing effect of the nitrogen atom. However, the presence of two hydroxyl groups at the 4 and 6 positions of the precursor, ethyl 4,6-dihydroxynicotinate, activates the ring towards electrophilic attack. These electron-donating groups increase the electron density of the ring, facilitating the substitution of the nitro group, primarily at the electron-rich position 5.

Figure 1: General workflow for the nitration of ethyl 4,6-dihydroxynicotinate.

Step-by-Step Experimental Protocol

This protocol is a synthesized methodology based on general procedures for the nitration of dihydroxypyrimidines and related compounds.[10]

Materials:

-

Ethyl 4,6-dihydroxynicotinate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice

-

Deionized Water

-

Appropriate organic solvent for washing (e.g., cold ethanol or diethyl ether)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C with continuous stirring.

-

Substrate Addition: Slowly add ethyl 4,6-dihydroxynicotinate to the cooled sulfuric acid. Stir until the substrate is completely dissolved.

-

Nitration: While maintaining the temperature at 0-5 °C, add fuming nitric acid dropwise using a dropping funnel. The addition should be slow to control the exothermic reaction.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for a specified time (e.g., 1-2 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the product.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the solid with cold deionized water to remove any residual acid. A subsequent wash with a cold organic solvent may be performed to remove organic impurities.

-

Drying: Dry the product under vacuum to obtain the final this compound.

Self-Validation and Quality Control: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Melting Point: Compare the observed melting point with literature values.

-

Spectroscopy:

-

¹H and ¹³C NMR: To confirm the molecular structure.

-

FT-IR: To identify the functional groups (hydroxyl, nitro, ester carbonyl).

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

-

-

Chromatography (HPLC/TLC): To assess the purity of the compound.

Potential Applications in Research and Drug Development

While specific biological data for this compound is scarce, the known activities of related compounds provide a strong rationale for its investigation in several therapeutic areas.

Figure 2: Potential research applications of this compound.

Antimicrobial Activity

Derivatives of dihydroxyacetophenone and hydroxypyridones have demonstrated significant antimicrobial activities.[11][12] Specifically, some dihydroxyacetophenone derivatives have shown potent antibacterial activity against drug-resistant Gram-negative bacteria like Pseudomonas aeruginosa.[12] The dihydroxy functionality in this compound suggests that it could be a candidate for antimicrobial screening.

Antimalarial Potential

Several pyridine derivatives have been synthesized and screened for their anti-malarial properties.[13][14] Some of these compounds have shown promising in vivo activity against Plasmodium berghei and in vitro activity against chloroquine-resistant Plasmodium falciparum.[13] The nitropyridine scaffold is a key feature in some of these active compounds.

Anticancer Research

Nitropyridine derivatives have been investigated as potential anticancer agents.[1] Their mechanisms of action can be diverse, including the inhibition of key enzymes in cancer cell proliferation.[1] Furthermore, hydrazide-hydrazones of 2,4-dihydroxybenzoic acid, which share the dihydroxyaryl feature, have shown potent and selective inhibition of cancer cell proliferation in vitro.[15]

A Versatile Synthetic Intermediate

The multiple functional groups of this compound make it a valuable building block for the synthesis of more complex molecules. The nitro group can be reduced to an amine, the ester can be hydrolyzed or converted to other functional groups, and the hydroxyl groups can be alkylated or acylated, providing numerous avenues for chemical modification.

Conclusion and Future Directions

This compound is a readily synthesizable pyridine derivative with potential for further exploration in drug discovery and medicinal chemistry. While its own biological activity profile is yet to be fully elucidated, the established bioactivities of related nitropyridines and dihydroxypyridines provide a strong impetus for its investigation. This guide provides the foundational knowledge for its synthesis and suggests promising areas for future research. A thorough biological screening of this compound against various microbial and cancer cell lines is warranted to uncover its therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. scbt.com [scbt.com]

- 4. This compound|CAS 6317-97-1|TCIJT|製品詳細 [tci-chemical-trading.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. parchem.com [parchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. In vitro investigations on the mode of action of the hydroxypyridone antimycotics rilopirox and piroctone on Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and in vitro analysis of novel dihydroxyacetophenone derivatives with antimicrobial and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents | Record | DigitalNZ [digitalnz.org]

- 15. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide-Hydrazones of 2,4-Dihydroxybenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical and Computational Blueprint for the Study of Ethyl 4,6-dihydroxy-5-nitronicotinate

Abstract

Ethyl 4,6-dihydroxy-5-nitronicotinate is a substituted pyridine derivative of interest in medicinal chemistry and materials science due to its rich electronic features and potential for diverse chemical interactions. The presence of multiple functional groups—hydroxyl, nitro, and an ester—on the pyridine core suggests a complex chemical behavior, most notably the high probability of intricate tautomeric equilibria. This technical guide provides a comprehensive theoretical framework for the in-depth computational study of this molecule. It is intended for researchers, scientists, and drug development professionals seeking to understand and predict the molecule's structural, electronic, and reactive properties. By leveraging established quantum chemical methodologies, this document outlines a systematic approach to characterizing its tautomeric landscape, spectroscopic signatures, and potential for intermolecular interactions, thereby providing foundational insights for its future synthesis and application.

Introduction: The Structural Complexity of this compound

This compound, with the chemical formula C₈H₈N₂O₆ and a molecular weight of 228.16 g/mol , is a multifaceted molecule poised for a range of chemical applications.[1][2][3] The core pyridine ring is decorated with substituents that can profoundly influence its stability, reactivity, and biological activity. The primary challenge and area of interest in the theoretical study of this molecule lies in its potential for extensive tautomerism. Two principal forms of tautomerism are anticipated:

-

Keto-Enol (Lactam-Lactim) Tautomerism: The 4- and 6-hydroxyl groups on the pyridine ring can tautomerize to their corresponding keto (pyridinone) forms. This equilibrium is a well-documented phenomenon in hydroxypyridines and is highly sensitive to the molecular environment, including solvent polarity.[4][5][6]

-

Nitro-Acinitro Tautomerism: The nitro group, adjacent to the C5 position, can tautomerize to its aci-nitro (nitronic acid) form, particularly if the C5 proton becomes acidic. This transformation involves the migration of a proton from carbon to one of the oxygen atoms of the nitro group.[7][8][9]

The interplay of these tautomeric forms dictates the molecule's dominant structure and, consequently, its chemical and physical properties. A thorough theoretical investigation is therefore essential to elucidate the relative stabilities of these tautomers and to predict the most likely observable forms under various conditions.

Theoretical Methodology: A Roadmap for In-Silico Investigation

A robust computational approach is paramount to unraveling the complexities of this compound. Density Functional Theory (DFT) has proven to be a reliable and efficient method for studying similar heterocyclic systems.[10][11][12] The following workflow provides a validated protocol for a comprehensive theoretical analysis.

Computational Workflow

The proposed computational investigation follows a multi-step process designed to systematically characterize the molecule.

Caption: Proposed DFT workflow for the theoretical study of this compound.

Step-by-Step Computational Protocol

-

Identification of Tautomers: Systematically draw all plausible tautomeric forms arising from both keto-enol and nitro-acinitro shifts. This will form the initial set of structures for investigation.

-

Geometry Optimization: Perform full geometry optimizations for all identified tautomers in the gas phase. The B3LYP functional with the 6-311++G(d,p) basis set is recommended as a starting point, as it has shown good performance for similar organic molecules.[13][14]

-

Vibrational Frequency Calculations: Calculate the vibrational frequencies at the same level of theory for each optimized structure. The absence of imaginary frequencies will confirm that each structure is a true minimum on the potential energy surface. These calculations also provide the zero-point vibrational energy (ZPE) for energy corrections.

-

Relative Energy Calculation: Determine the relative stabilities of the tautomers by comparing their electronic energies, corrected with ZPE. This will identify the most stable tautomer(s) in the gas phase.

-

Solvation Modeling: To simulate behavior in a condensed phase, re-optimize and calculate the energies in the presence of a solvent using a continuum solvation model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). Water and a non-polar solvent like cyclohexane would provide a good comparison of environmental effects on tautomeric equilibrium.[15]

-

Frontier Molecular Orbital (HOMO-LUMO) Analysis: For the most stable tautomer(s), analyze the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.[2]

-

Natural Bond Orbital (NBO) Analysis: Perform NBO analysis to investigate charge distribution, hyperconjugative interactions, and the nature of chemical bonds within the molecule.

-

Spectroscopic Prediction: Simulate the infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra for the most stable tautomers. These theoretical spectra can be compared with future experimental data for structural validation.

-

Molecular Electrostatic Potential (MEP) Mapping: Generate MEP maps to visualize the electron density distribution and identify potential sites for electrophilic and nucleophilic attack.

-